molecular formula C24H22ClN3O3S2 B12143103 N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12143103
M. Wt: 500.0 g/mol
InChI Key: SWVMRVFLMAEBLS-UHFFFAOYSA-N
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Description

This compound belongs to a class of thiopheno[2,3-d]pyrimidine derivatives, which are characterized by a fused bicyclic core structure combining thiophene and pyrimidine rings. The molecule features a 4-chloro-2-methylphenyl acetamide group linked via a thioether bridge to a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one scaffold substituted with a 2-furylmethyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications .

Synthetic routes for analogous compounds involve nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing heterocycles under reflux conditions, often yielding products with high purity (e.g., 85% yield in ). The presence of the 2-furylmethyl group may enhance solubility and bioavailability compared to simpler aryl substituents .

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22ClN3O3S2/c1-14-11-15(25)8-9-18(14)26-20(29)13-32-24-27-22-21(17-6-2-3-7-19(17)33-22)23(30)28(24)12-16-5-4-10-31-16/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,26,29)

InChI Key

SWVMRVFLMAEBLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the furylmethyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide may be studied for its potential biological activity. Researchers may investigate its interactions with various enzymes or receptors to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring (R₁), the heterocyclic core (R₂), and the acetamide side chain (R₃). Key examples include:

Compound Name R₁ R₂ (Core Modification) R₃ (Side Chain) Molecular Weight (g/mol) Key Properties
Target Compound 4-chloro-2-methyl 2-furylmethyl N-(4-chloro-2-methyl) ~495 (estimated) High lipophilicity
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-ethoxy None N-(4-methylphenyl) 481.98 Enhanced metabolic stability
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-methoxy None N-(4-chlorophenyl) 497.94 Improved hydrogen bonding
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide 2-chloro-4-methyl 7-phenyl N-(2-chloro-4-methyl) 409.89 Reduced steric hindrance

Key Observations :

  • Furyl vs.
  • Side Chain Flexibility : The acetamide linkage in all analogs allows for hydrogen bonding with biological targets, but bulkier substituents (e.g., trifluoromethyl in ) may reduce conformational flexibility .

Biological Activity

N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound with potential pharmacological applications. Its intricate structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN3O3S2C_{22}H_{20}ClN_3O_3S_2, with a molecular weight of approximately 474.0 g/mol. Its IUPAC name reflects its complex structure, which includes a chloro-substituted phenyl group and a thioether linkage to a pyrimidine derivative.

PropertyValue
Molecular FormulaC22H20ClN3O3S2
Molecular Weight474.0 g/mol
IUPAC NameN-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Biological Activity Overview

Research indicates that this compound may exhibit anticancer , anti-inflammatory , and antimicrobial properties. The following sections will elaborate on these activities based on available studies.

Anticancer Activity

In vitro studies conducted using the National Cancer Institute's 60-cell line screening protocol demonstrated that the compound possesses low-level anticancer activity. The growth inhibition percentages varied across different cancer cell lines:

Cell Line TypeGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The mean growth of tumor lines was recorded at 104.68%, indicating limited effectiveness against the tested cancer types .

Antimicrobial Activity

Preliminary evaluations suggest potential antimicrobial activity against various pathogens. Compounds with similar structural motifs have been noted for their efficacy against bacterial strains, although detailed studies specifically targeting this compound are still needed.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study assessed the anticancer activity of related compounds featuring similar structural components and found significant variations in cell line sensitivity. This highlights the importance of structural modifications in enhancing biological efficacy .
  • Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cancer cell proliferation and survival. Further elucidation of these pathways is necessary to understand the full therapeutic potential .

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